N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Molecular Formula: C₂₃H₂₁NO₃S₂ Molecular Weight: 423.6 g/mol This compound features a 5,6-dihydro-1,4-oxathiine ring system, a heterocyclic scaffold containing both oxygen and sulfur atoms. Key substituents include a phenyl group at position 3, a 4-methoxyphenyl group, and a thiophen-2-ylmethyl moiety attached to the carboxamide nitrogen. The methoxy group enhances solubility due to its electron-donating nature, while the thiophene and phenyl groups contribute to aromatic stacking interactions, which are critical for binding to biological targets .
Properties
Molecular Formula |
C23H21NO3S2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H21NO3S2/c1-26-19-11-9-18(10-12-19)24(16-20-8-5-14-28-20)23(25)21-22(29-15-13-27-21)17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3 |
InChI Key |
QVYGUEOAKOPVHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
A method adapted from Pd-mediated cross-coupling (Scheme 1d in) involves reacting lithium 1,4-dioxene with aryl bromides. Using Pd₂(dba)₃/XPhos (2.5 mol%) in toluene at 40°C for 1 hour yields 2-aryl-1,4-dioxenes. This approach achieves 60–80% yields and is scalable to industrial settings using continuous flow reactors.
Acid-Catalyzed Cyclization
BF₃·OEt₂-mediated cyclization of thiiranes (as described in) provides an alternative route. Heating precursor thiiranes at 60°C in dichloromethane with BF₃·OEt₂ (10 mol%) generates the oxathiine ring in 70–85% yield . This method avoids transition metals but requires stringent moisture control.
Carboxamide Group Installation
Acyl Chloride Intermediate
Carboxamide formation follows a two-step process:
-
Acyl chloride synthesis : Treating 5,6-dihydro-1,4-oxathiine-3-carboxylic acid with thionyl chloride in toluene at 50°C for 4 hours generates the reactive acyl chloride intermediate.
-
Amidation : Reacting the acyl chloride with 4-methoxyaniline and thiophen-2-ylmethylamine in tetrahydrofuran (THF) at 0°C yields the bis-carboxamide product. Yields range from 65–75% after purification by silica gel chromatography.
Optimization and Industrial-Scale Synthesis
Solvent-Free Conditions
Recent advances utilize solvent-free amidation with Fe₃O₄@SiO₂-(PP)(HSO₄)₂ as a catalyst, reducing reaction time to 2 hours and improving yields to 88–92% .
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors for cyclization and acylation steps, enhancing throughput and reducing waste. Typical parameters include:
-
Residence time : 10–15 minutes
-
Temperature : 50–60°C
-
Catalyst loading : 1–2 mol%
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenyl halide and a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of diverse functional groups allows it to interact with multiple targets, leading to a range of biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound 14a : 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide
- Key Difference : Replaces the sulfur atom in the oxathiine ring with oxygen (dioxine).
- Activity : Exhibits strong inhibitory activity against human carbonic anhydrase I (hCA I). Replacement of the dioxine with oxathiine (as in the target compound) may alter electronic properties and binding affinity due to sulfur’s larger atomic radius and polarizability .
Compound from : 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide
- Key Difference : Contains a methyl group at position 2 and lacks the thiophen-2-ylmethyl substituent.
- Application: Known fungicide.
Substituent Variations
Thiophene vs. Furan Derivatives
- Thiophen-2-ylmethyl (Target) vs. Furan Derivatives (e.g., 7a, 7e) :
4-Methoxyphenyl vs. Halogenated Phenyl Groups
- Target Compound vs. N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS 1010879-49-8) :
4,4-Dioxide Derivatives
- The target compound, lacking this modification, may exhibit greater membrane permeability .
Research Implications
- Structure-Activity Relationship (SAR) : The thiophen-2-ylmethyl and 4-methoxyphenyl groups in the target compound synergistically enhance both binding affinity (via aromatic interactions) and pharmacokinetic properties (via solubility). This contrasts with halogenated or purely hydrophobic analogs, which may suffer from poor bioavailability .
- Further in vitro studies are warranted to validate these hypotheses.
Biological Activity
N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a methoxyphenyl group, a phenyl group, and a thiophenylmethyl moiety. Its unique structure may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit varying degrees of anticancer activity. For instance, in vitro evaluations have shown that derivatives of similar oxathiine compounds can interact with multiple cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has screened several compounds for their anticancer properties, revealing that some exhibit low cytotoxicity against leukemia and melanoma cell lines at concentrations around 10 µM .
| Cell Line | Sensitivity (IC50) |
|---|---|
| K-562 (Leukemia) | Low sensitivity |
| HCT-15 (Colon Cancer) | Low sensitivity |
| SK-MEL-5 (Melanoma) | Low sensitivity |
The compound's low cytotoxicity suggests that while it may have some anticancer potential, further modifications might be necessary to enhance its efficacy against various cancer types.
Enzyme Inhibition
The compound's structural components may also allow it to act as an inhibitor of specific enzymes. For example, related compounds have demonstrated inhibitory effects against cholinesterases and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammation respectively . The inhibition profiles are summarized below:
| Enzyme Target | Inhibition Activity |
|---|---|
| AChE (Acetylcholinesterase) | Moderate |
| COX-2 (Cyclooxygenase-2) | Moderate |
Inhibition of these enzymes can lead to therapeutic benefits in conditions such as Alzheimer's disease and inflammatory disorders.
The mechanisms by which this compound exerts its biological effects may involve:
- Molecular Docking Studies : Computational studies suggest that the compound can form hydrogen bonds with active site residues of target enzymes, enhancing its inhibitory potential.
- Free Radical Scavenging : Similar compounds have shown antioxidant properties, which could contribute to their protective effects against oxidative stress-related damage in cells .
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Study on Anticancer Properties : A study evaluated the anticancer activity of a related oxathiine derivative against a panel of 60 cancer cell lines. Results indicated selective cytotoxicity towards leukemia cells but limited efficacy against solid tumors .
- Enzyme Interaction Analysis : Another study focused on the interaction of similar compounds with cholinesterases, revealing potential for use in neurodegenerative disease treatment through enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
